

what is rac-Pregabalin-d4 and its chemical structure

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Compound of Interest

Compound Name: *rac-Pregabalin-d4*

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An In-depth Technical Guide to rac-Pregabalin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac-Pregabalin-d4**, a deuterated analog of the widely used pharmaceutical agent Pregabalin. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.

Introduction to rac-Pregabalin-d4

rac-Pregabalin-d4 is a stable isotope-labeled form of racemic Pregabalin. In this molecule, four hydrogen atoms have been replaced by deuterium atoms.^{[1][2]} This isotopic substitution makes it an ideal internal standard for quantitative analysis of Pregabalin in biological matrices by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[3][4]} The addition of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties, allowing it to be distinguished from the non-labeled analyte while co-eluting chromatographically.^[1] Its primary application is in pharmacokinetic and bioequivalence studies where accurate quantification of Pregabalin is crucial.^[4]

Chemical Structure and Properties

The chemical structure of **rac-Pregabalin-d4** is identical to that of Pregabalin, with the exception of the four deuterium atoms. The IUPAC name for **rac-Pregabalin-d4** is 3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid.[2]

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Caption: Chemical structure of **rac-Pregabalin-d4**.

Physicochemical Properties

A summary of the key physicochemical properties of **rac-Pregabalin-d4** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₃ D ₄ NO ₂	[5][6]
Molecular Weight	163.25 g/mol	[5][6]
Exact Mass	163.151035769 Da	[2]
Synonyms	3-(Aminomethyl)-5-methylhexanoic-d4 Acid, rac-PD-144723-d4, rac-CI-1008-d4, (+/-)-Pregabalin-d4	[5][6]
Physical Appearance	White to off-white solid	N/A
Solubility	Soluble in water and methanol	N/A

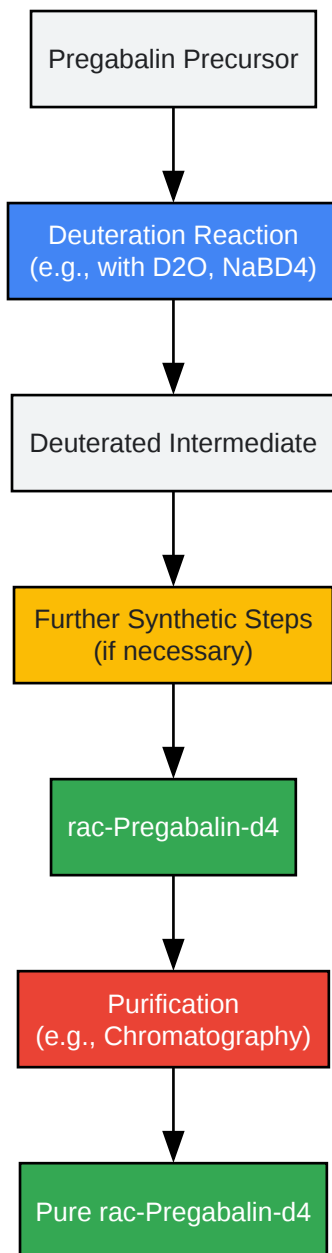
Synthesis of rac-Pregabalin-d4

While specific, detailed proprietary synthesis protocols for **rac-Pregabalin-d4** are not readily available in the public domain, the general strategies for its synthesis involve the introduction of deuterium atoms at specific positions in the Pregabalin molecule. Common approaches include:

- **Hydrogen-Deuterium Exchange:** This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D_2O) or deuterium gas (D_2), often in the presence of a catalyst.
- **Use of Deuterated Reagents:** The synthesis can be designed to incorporate deuterium atoms by using deuterated starting materials or reagents. For example, a reduction step in the synthesis of a precursor could be carried out using a deuterating agent like sodium borodeuteride ($NaBD_4$) or lithium aluminum deuteride ($LiAlD_4$).
- **Catalytic Deuteration:** Specific catalytic methods can be employed to introduce deuterium at desired positions with high selectivity.

The following diagram illustrates a generalized workflow for the synthesis of **rac-Pregabalin-d4**.

Generalized Synthesis Workflow for rac-Pregabalin-d4



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Caption: Generalized synthesis workflow for **rac-Pregabalin-d4**.

Application in Bioanalytical Methods

The primary and most critical application of **rac-Pregabalin-d4** is as an internal standard for the quantification of Pregabalin in biological samples. The following section details a

representative experimental protocol for the analysis of Pregabalin in human plasma using HPLC-MS/MS with **rac-Pregabalin-d4** as the internal standard.

Representative Experimental Protocol: Quantification of Pregabalin in Human Plasma by HPLC-MS/MS

This protocol is a composite of methodologies described in the scientific literature.^[3]

4.1.1. Sample Preparation (Protein Precipitation)

- To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of **rac-Pregabalin-d4** (internal standard) in methanol.
- Vortex the sample for 10 seconds.
- Add 400 µL of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 µL of the mobile phase.
- Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.

4.1.2. HPLC-MS/MS Conditions

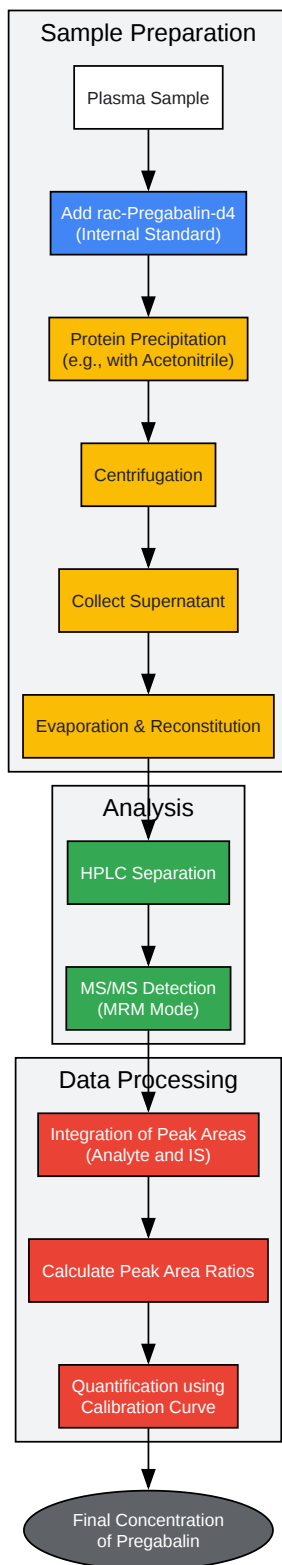
The following table summarizes typical HPLC-MS/MS parameters for the analysis of Pregabalin.

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Mass Spectrometer	API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient Elution	Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate	0.4 mL/min
Injection Volume	10 µL
MRM Transitions	Pregabalin: m/z 160.1 → 142.1 rac-Pregabalin-d4: m/z 164.1 → 146.1

Bioanalytical Workflow Diagram

The following diagram illustrates the typical workflow for a bioanalytical method using **rac-Pregabalin-d4**.

Bioanalytical Workflow using rac-Pregabalin-d4

[Click to download full resolution via product page](#)Caption: Bioanalytical workflow using **rac-Pregabalin-d4**.

Conclusion

rac-Pregabalin-d4 is an indispensable tool for the accurate and precise quantification of Pregabalin in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a well-established practice that ensures the reliability of data in clinical and research settings. This guide provides a foundational understanding of its properties, synthesis, and application for professionals in the field of drug development and analysis.

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